2-Amino-3-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoropropan-1-ol is an organic compound with the molecular formula C3H8FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with ammonia or an amine under controlled conditions. Another method includes the reduction of 2-amino-3-fluoropropanone using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-amino-3-fluoropropanone in the presence of a palladium catalyst. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. For example, oxidation with potassium permanganate can yield 2-amino-3-fluoropropanone.
Reduction: The compound can be reduced to form various derivatives, such as 2-amino-3-fluoropropane, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: 2-Amino-3-fluoropropanone
Reduction: 2-Amino-3-fluoropropane
Substitution: Various substituted amino alcohols
Scientific Research Applications
2-Amino-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential role in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 2-Amino-3-fluoropropan-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Amino-3-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-3-bromopropan-1-ol: Contains a bromine atom instead of fluorine.
2-Amino-3-iodopropan-1-ol: Contains an iodine atom instead of fluorine.
Uniqueness: 2-Amino-3-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-amino-3-fluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJAIMZWZDAYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.